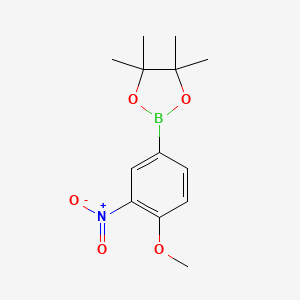

2-(4-Methoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción

Propiedades

IUPAC Name |

2-(4-methoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO5/c1-12(2)13(3,4)20-14(19-12)9-6-7-11(18-5)10(8-9)15(16)17/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBKXETXNLZMEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590393 | |

| Record name | 2-(4-Methoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

554411-20-0 | |

| Record name | 2-(4-Methoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

2-(4-Methoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 554411-20-0) is a boron-containing compound that has garnered attention due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings and case studies.

The biological activity of this compound is primarily attributed to its ability to act as a boronate ester. Boron compounds are known for their roles in various biochemical processes including enzyme inhibition and modulation of cellular signaling pathways.

Antibacterial Activity

Research indicates that boronate esters can exhibit significant antibacterial properties. The compound has been evaluated for its effectiveness against various strains of bacteria, particularly those resistant to conventional antibiotics.

Case Study Findings :

- Inhibition of β-Lactamases : The compound has shown potential in inhibiting β-lactamases produced by Gram-negative bacteria. In vitro studies suggest that it can restore the efficacy of β-lactam antibiotics against resistant strains .

- Broad-Spectrum Activity : It has demonstrated activity against a range of pathogens including Pseudomonas aeruginosa and Klebsiella pneumoniae, which are notorious for their resistance mechanisms .

Table: Summary of Biological Activity

| Biological Activity | Observations |

|---|---|

| Antibacterial | Effective against multi-drug resistant strains |

| Enzyme Inhibition | Inhibits β-lactamases, enhancing antibiotic efficacy |

| Cellular Mechanisms | Modulates signaling pathways involved in cell survival |

Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of boronate esters to enhance their biological activity. The modifications aim to improve solubility and bioavailability while maintaining or increasing antibacterial effectiveness.

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity. Research has shown that altering substituents on the aromatic ring can significantly impact the biological properties of the resulting compounds.

Aplicaciones Científicas De Investigación

Organic Synthesis

One of the primary applications of this compound is as a reagent in organic synthesis. It serves as a substitution reagent for aromatic hydrocarbons and is utilized in the preparation of various complex organic molecules.

Reaction Mechanisms

The compound's dioxaborolane structure allows it to participate in reactions such as:

- Suzuki Coupling Reactions : This compound can act as a boron source in cross-coupling reactions with aryl halides to form biaryl compounds.

| Reaction Type | Description |

|---|---|

| Suzuki Coupling | Forms biaryl compounds via coupling with aryl halides. |

Case Study: Synthesis of Biaryl Compounds

A study demonstrated the use of 2-(4-methoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in synthesizing a series of biaryl compounds. The reaction conditions were optimized for yield and selectivity.

Pharmaceutical Applications

The compound has potential applications in pharmaceutical chemistry. Its nitrophenyl group may enhance biological activity or selectivity for certain targets.

Anticancer Activity

Research has indicated that derivatives of compounds containing the dioxaborolane moiety exhibit anticancer properties. The incorporation of the nitrophenyl group can influence the compound's interaction with biological targets.

| Compound Derivative | Activity | Reference |

|---|---|---|

| Nitrophenyl-Dioxaborolane | Anticancer properties | [Source] |

Material Science

In material science, this compound can be used to modify polymer properties or as an additive in composite materials due to its unique chemical structure.

Polymer Modification

The incorporation of dioxaborolane units into polymer matrices can enhance mechanical properties or thermal stability.

| Application | Effect |

|---|---|

| Polymer Additive | Improved thermal stability |

| Composite Materials | Enhanced mechanical properties |

Environmental Chemistry

The compound may also find applications in environmental chemistry for pollutant detection or remediation processes due to its reactivity.

Pollutant Detection

Studies suggest that boron-containing compounds can be effective in detecting certain environmental pollutants through selective binding mechanisms.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

The compound’s reactivity, stability, and synthetic utility are influenced by substituent positions and electronic properties. Below is a detailed comparison with key analogs:

Substituent Position and Electronic Effects

Table 1: Structural and Electronic Comparison

Reactivity and Stability

- Nitro Group : The nitro substituent in the target compound enhances electrophilicity at the boron center, facilitating nucleophilic attack in cross-couplings . However, nitro groups may decompose under strong reducing conditions .

- Methoxy Group : Provides moderate stabilization via resonance but reduces solubility in polar solvents compared to fluorine .

- Steric Effects : Ortho-substituted analogs (e.g., 2-methyl-5-nitro) exhibit reduced reactivity due to hindered access to the boron center .

Métodos De Preparación

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Approach

One documented method involves the reaction of an aryl halide (such as 3,4-dibromopyridine) with 4-nitrophenylboronic acid pinacol ester in the presence of:

- Palladium catalyst: (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride

- Base: Cesium carbonate

- Solvent system: Mixture of dimethyl sulfoxide (DMSO) and water

Reaction Conditions and Outcome:

| Parameter | Details |

|---|---|

| Aryl halide | 3,4-dibromopyridine (1.01 g, 4.26 mmol) |

| Boronic acid ester | 4-nitrophenylboronic acid pinacol ester (1.06 g, 4.26 mmol) |

| Catalyst | [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (155 mg, 0.21 mmol) |

| Base | Cesium carbonate (2.07 g, 6.39 mmol) |

| Solvent | DMSO and water (20 mL, 3:1 ratio) |

| Yield | 455 mg of product |

| Characterization | 1H NMR and ESI-MS confirmed structure |

This method highlights the efficient formation of the target boronate ester via palladium-catalyzed cross-coupling under mild aqueous-organic conditions, providing moderate yield and purity suitable for further synthetic applications.

Direct Esterification of Boronic Acid with Pinacol

Another common approach is the direct esterification of 4-methoxy-3-nitrophenylboronic acid with pinacol under controlled conditions:

- Boronic acid is dissolved in an organic solvent such as tetrahydrofuran (THF) or methylene chloride.

- Pinacol is added in stoichiometric amounts.

- The reaction mixture is stirred, often under inert atmosphere (nitrogen or argon).

- The product crystallizes or is isolated by solvent removal and purification.

This method is widely used for preparing stable boronate esters without the need for transition metal catalysts and allows for high purity and yield.

Reaction Parameters and Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Catalyst loading | 1-5 mol% palladium complex | Depends on substrate reactivity |

| Base | Cesium carbonate, potassium carbonate | Strong bases facilitate transmetalation |

| Solvent | DMSO/H2O, THF, methylene chloride | Polar aprotic solvents preferred |

| Temperature | Room temperature to 80°C | Elevated temperatures improve kinetics |

| Reaction time | 2-24 hours | Optimized based on substrate and catalyst |

| Molar ratios | 1:1 to 1:1.2 (aryl halide:boronic acid) | Slight excess of boronic acid or pinacol |

Research Findings and Practical Notes

- The use of cesium carbonate as base and DMSO-water solvent mixture enhances the solubility of reactants and improves reaction rates.

- The palladium catalyst with diphosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene stabilizes the catalytic cycle and increases coupling efficiency.

- The pinacol ester form of the boronic acid is preferred for stability and handling compared to free boronic acids.

- The compound exhibits good solubility in organic solvents and moderate stability under ambient conditions, facilitating its use in further synthetic transformations.

- Safety considerations include handling under inert atmosphere to prevent oxidation and moisture sensitivity during synthesis.

Summary Table of Preparation Methods

Q & A

Q. Table 1: Representative Synthetic Conditions from Analogous Compounds

| Aryl Halide | Boron Source | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Cl-3-NO₂-C₆H₃Br | B₂pin₂ | Pd(dba)₂ | Toluene | 78 | |

| 6-Cyclopropoxy-naphthylBr | B₂pin₂ | Pd(PPh₃)₄ | THF | 83 |

Advanced: How do electron-withdrawing substituents (e.g., nitro) influence reactivity in cross-coupling reactions?

Answer:

The nitro group (-NO₂) is strongly electron-withdrawing, which:

- Reduces Electron Density : Deactivates the aryl ring, slowing oxidative addition in Suzuki-Miyaura couplings.

- Requires Optimized Catalysts : Bulky ligands (e.g., SPhos) or Pd nanoparticles improve coupling efficiency .

- Competing Side Reactions : Nitro groups may undergo reduction under catalytic conditions; use mild bases (K₃PO₄) to minimize side reactions .

Methodological Tip : Screen Pd catalysts (e.g., Pd(OAc)₂ with XPhos) and bases (Cs₂CO₃ vs. K₂CO₃) to balance reactivity and selectivity .

Basic: What spectroscopic techniques confirm the structure of this compound?

Answer:

- ¹H/¹³C NMR : Identify methoxy (-OCH₃, δ ~3.8 ppm) and aromatic protons. Nitro groups cause deshielding (aromatic protons δ >7.5 ppm) .

- ¹¹B NMR : A singlet near δ 30–35 ppm confirms the dioxaborolane ring .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic patterns (e.g., boron isotopes).

Q. Example Data :

- ¹H NMR (CDCl₃) : δ 7.89 (d, J=8.4 Hz, 1H, Ar-H), 7.45 (s, 1H, Ar-H), 3.92 (s, 3H, OCH₃), 1.35 (s, 12H, pinacol-CH₃) .

Advanced: How to address spectral contradictions caused by nitro group anisotropy?

Answer:

Nitro groups induce magnetic anisotropy, leading to unexpected splitting or integration errors in NMR:

- 2D NMR (COSY, NOESY) : Resolve overlapping signals (e.g., aromatic protons near NO₂) .

- Computational Modeling : Compare experimental ¹H/¹³C shifts with DFT-calculated values (Gaussian or ORCA software) .

- Variable Temperature NMR : Reduce signal broadening by analyzing at 298K vs. 318K .

Application: How is this compound used in materials science?

Answer:

The nitro and methoxy groups enable:

Q. Table 2: Applications of Analogous Nitroaryl Boronic Esters

| Application | Key Property | Reference |

|---|---|---|

| Polymer Synthesis | Electron-deficient backbone for OLEDs | |

| Drug Discovery | Biaryl intermediates via Suzuki coupling |

Advanced: How to optimize stability during storage?

Answer:

Nitroaryl boronic esters are prone to hydrolysis and photodegradation:

- Storage : In amber vials under argon at –20°C, with desiccants (e.g., silica gel) .

- Stability Testing : Monitor via TLC or HPLC over 1–6 months; degradation manifests as pinacol or boronic acid peaks .

Data Contradiction: Why do reaction yields vary with solvent polarity?

Answer:

Polar aprotic solvents (DMF, THF) stabilize Pd intermediates but may hydrolyze boronic esters. Nonpolar solvents (toluene) favor coupling but slow dissolution.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.